Cas no 85269-25-6 ((2S,3R,4R,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2β,7β-dihydroxy-4-[(Z)-3-hydroxy-1-oxo-2-propenyl]-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone)

(2S,3R,4R,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2β,7β-dihydroxy-4-[(Z)-3-hydroxy-1-oxo-2-propenyl]-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone structure
85269-25-6 structure
Product Name:(2S,3R,4R,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2β,7β-dihydroxy-4-[(Z)-3-hydroxy-1-oxo-2-propenyl]-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone
Numero CAS:85269-25-6
MF:C21H34O5
MW:366.49166727066
CID:1836003
PubChem ID:23244602
Update Time:2024-03-01

(2S,3R,4R,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2β,7β-dihydroxy-4-[(Z)-3-hydroxy-1-oxo-2-propenyl]-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S,3R,4R,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2β,7β-dihydroxy-4-[(Z)-3-hydroxy-1-oxo-2-propenyl]-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone
    • Betaenone C
    • (-)-Betaenone C
    • CHEBI:145053
    • 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-4-(3-hydroxy-1-oxo-2-propenyl)-2,4,5,7-tetramethyl-3-(1-methylpropyl)-, (2S-(2alpha,3beta(S*),4beta(Z),4abeta,5beta,7alpha,8aalpha))-
    • (2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-[(Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one
    • 1(2H)-NAPHTHALENONE, OCTAHYDRO-2,7-DIHYDROXY-4-(3-HYDROXY-1-OXO-2-PROPENYL)-2,4,5,7-TETRAMETHYL-3-(1-METHYLPROPYL)-, (2S-(2.ALPHA.,3.BETA.(S*),4.BETA.(Z),4A.BETA.,5.BETA.,7.ALPHA.,8A.ALPHA.))-
    • (2S,3R,4R,4aS,5R,7R,8aS)-Octahydro-2,7-dihydroxy-4-((2Z)-3-hydroxy-1-oxo-2-propen-1-yl)-2,4,5,7-tetramethyl-3-((1R)-1-methylpropyl)-1(2H)-naphthalenone
    • SCHEMBL11036792
    • S651337T8I
    • Betaenone C, (-)-
    • 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-4-((2Z)-3-hydroxy-1-oxo-2-propenyl)-2,4,5,7-tetramethyl-3-((1R)-1-methylpropyl)-, (2S,3R,4R,4aS,5R,7R,8aS)-
    • 85269-25-6
    • DTXSID001029782
    • UNII-S651337T8I
    • Inchi: 1S/C21H34O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h8-9,12-14,16-17,22,25-26H,7,10-11H2,1-6H3/b9-8-/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1
    • Chiave InChI: YRYPVWAJOMXOHH-ITBWMFDCSA-N
    • Sorrisi: O([H])[C@]1(C([H])([H])[H])C([C@@]2([H])C([H])([H])[C@@](C([H])([H])[H])(C([H])([H])[C@@]([H])(C([H])([H])[H])[C@]2([H])[C@](C(/C(/[H])=C(/[H])\O[H])=O)(C([H])([H])[H])[C@@]1([H])[C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])O[H])=O

Proprietà calcolate

  • Massa esatta: 366.241
  • Massa monoisotopica: 366.241
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 4
  • Complessità: 614
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 94.8A^2
  • XLogP3: 3.1
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.